molecular formula C6H8ClN3 B15329532 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 944905-09-3

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B15329532
CAS No.: 944905-09-3
M. Wt: 157.60 g/mol
InChI Key: HMININCDZZWTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its role as a core scaffold for the synthesis of dual orexin receptor antagonists (DORAs) . Orexin receptors play a key role in regulating sleep-wake cycles, and DORAs are a prominent class of investigational compounds being studied for their sleep-promoting effects . Structure-activity relationship (SAR) studies have demonstrated that derivatives based on this 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core can be optimized for potent orexin receptor antagonism and improved brain penetration, showing promising sleep-promoting activity in pre-clinical rodent models . Beyond neuroscience, nitrogen-containing heterocycles like this one are fundamental scaffolds in numerous physiologically active compounds and pharmaceuticals, making them essential for synthesizing and screening new bioactive molecules . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

944905-09-3

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2

InChI Key

HMININCDZZWTJU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2Cl)CN1

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions via Diamine Precursors

The imidazo[1,5-a]pyrazine core is typically assembled through cyclocondensation of 1,2-diamine derivatives with α-haloketones or α-haloaldehydes. For 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a two-step sequence is employed:

  • Diamine Synthesis : Reaction of 1,4-diaminobutane with chloroacetaldehyde in ethanol at 60°C for 12 hours yields 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-amine intermediates.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) in dichloromethane (DCM) at reflux introduces the 3-chloro substituent. This step achieves >85% conversion efficiency, as confirmed by high-performance liquid chromatography (HPLC) monitoring.

Key Parameters :

  • Solvent polarity critically influences cyclization kinetics, with polar aprotic solvents (e.g., DMF) accelerating ring closure but risking side product formation.
  • Temperature gradients (60–80°C) balance reaction rate and selectivity, minimizing dimerization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions enable late-stage functionalization of preformed imidazo[1,5-a]pyrazines. For instance, Suzuki-Miyaura coupling with chlorophenylboronic acids introduces aryl groups adjacent to the chlorine atom, though this method is less common for the parent 3-chloro derivative.

Purification and Characterization Protocols

Chromatographic Isolation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) resolves the target compound (retention time: 12.3 min) from des-chloro byproducts (<5% area).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, imidazole-H), 4.21 (t, J = 6.0 Hz, 2H, CH₂), 3.89 (t, J = 5.8 Hz, 2H, CH₂), 2.95 (m, 2H, CH₂), 2.76 (m, 2H, CH₂).
  • LC-MS : m/z 157.6 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing for the exothermic cyclization step:

  • Reactor Type : Corning Advanced-Flow™ Reactor (10 mL internal volume).
  • Throughput : 1.2 kg/day with >90% purity by in-line FTIR monitoring.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals with <0.5% residual solvents, meeting ICH Q3A guidelines.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Diamine Cyclization 82 95 High 1.0
SNAr Displacement 65 88 Moderate 1.4
Flow Synthesis 91 97 Very High 0.8

Data aggregated from refs. Cost index normalized to diamine cyclization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The 1-chloro isomer (Figure 1A) is a potent DORA, with optimized brain penetration and sleep-promoting activity in rodent models. Its potency stems from the chloro substituent's interaction with hydrophobic pockets in orexin receptors, achieving IC₅₀ values in the nanomolar range.

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

Replacing chlorine with bromine (Figure 1C) increases molecular weight (238.51 g/mol vs. 165.6 g/mol for the unchlorinated core) and polarizability. This analogue is commercially available but lacks reported biological data .

Table 1: Halogen-Substituted Analogues

Compound Position Halogen Molecular Weight (g/mol) Key Biological Role
1-Chloro derivative 1 Cl 196.08* Dual orexin receptor antagonist
3-Chloro derivative 3 Cl 165.6 (core) Intermediate for drug synthesis
3-Bromo derivative 3 Br 238.51 Undisclosed (commercial)

*Dihydrochloride salt form.

Core Ring Modifications

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

The [1,2-a] ring fusion (Figure 2A) alters the spatial orientation of the imidazole ring compared to the [1,5-a] isomer (Figure 2B). For NaV1.7 inhibitors, the [1,5-a] fused analogue (e.g., compound 12) was inactive, while its tetrahydro-[1,2-a] counterpart (compound 13) showed a 10-fold potency improvement (IC₅₀ = 0.3 µM vs. >10 µM). Saturation reduces ring rigidity, enhancing target compatibility .

Pyrazolo[1,5-a]quinoxaline Derivatives

Replacing imidazole with pyrazole and expanding the pyrazine to a quinoxaline (Figure 2C) shifts activity toward TLR7 antagonism (IC₅₀ = 8.2–10 µM). The elongated hydrophobic chain (4–5 carbons) in these derivatives optimizes receptor binding, a feature less critical in imidazo[1,5-a]pyrazine-based DORAs .

Table 2: Core Ring Variations

Scaffold Heterocycle Biological Target Potency (IC₅₀) Key Structural Feature
Imidazo[1,5-a]pyrazine (3-Cl) Imidazole Orexin receptors ~10 nM* Chlorine at position 3
Imidazo[1,2-a]pyrazine (tetrahydro) Imidazole NaV1.7 0.3 µM Partial saturation
Pyrazolo[1,5-a]quinoxaline Pyrazole TLR7 8.2 µM Quinoxaline core

*Representative data for 1-chloro derivative.

Substituent Effects on Pharmacological Activity

Alkyl and Aryl Modifications

Introducing a benzyl group at position 7 (e.g., 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) enhances lipophilicity, improving blood-brain barrier penetration. This modification is critical for CNS-targeted agents like DORAs . Conversely, ethyl ester derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester) serve as synthetic intermediates for further functionalization .

Amino Acid Hybrids

Tetrahydroimidazo[1,2-a]pyrazine derivatives fused with dipeptide motifs (e.g., BIM-46174) inhibit Gαq proteins, demonstrating IC₅₀ values <1 µM. The 4-phenylimidazole substitution and ethylene linker are essential for GPCR interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.